5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 941897-35-4
Cat. No.: VC7171644
Molecular Formula: C19H14FN3OS
Molecular Weight: 351.4
* For research use only. Not for human or veterinary use.
![5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one - 941897-35-4](/images/structure/VC7171644.png)
Specification
CAS No. | 941897-35-4 |
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Molecular Formula | C19H14FN3OS |
Molecular Weight | 351.4 |
IUPAC Name | 5-[(3-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Standard InChI | InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-3-2-4-8-14)22-23(19(17)24)11-13-6-5-9-15(20)10-13/h2-10H,11H2,1H3 |
Standard InChI Key | JDYHTXKIEQCJET-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, where the thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyridazine moiety (a six-membered diazine ring). Key substituents include:
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3-Fluorobenzyl group: Positioned at the N5 atom, the meta-fluorine on the benzyl ring introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding interactions in biological systems .
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Methyl group: At the C2 position, this alkyl group influences steric and electronic properties, modulating reactivity and solubility.
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Phenyl group: Attached to C7, this aromatic moiety may participate in π-π stacking interactions with target proteins .
Table 1: Molecular Properties
Synthetic Methodologies
Key Reaction Pathways
The synthesis of thiazolo[4,5-d]pyridazinones generally follows a multi-step sequence involving:
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Formation of the Thiazole Core: Condensation of 3-chloro-2,4-dioxo intermediates with thioamides under basic conditions. For example, 1-pyrrolidinecarbothioamide reacts with methyl 3-chloro-2,4-dioxo-4-phenylbutanoate to form a thiazole intermediate .
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Cyclization with Hydrazine: Refluxing the thiazole intermediate with hydrazine hydrate in ethanol induces cyclization to yield the pyridazinone ring .
Equation 1: General Cyclization Reaction
Optimization Challenges
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Regioselectivity: The position of fluorine on the benzyl group (ortho, meta, or para) requires precise control during benzylation steps. Meta-substitution, as in this compound, may necessitate directed ortho-metalation strategies or selective fluorination.
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Yield Improvements: Reported yields for analogous compounds range from 78% to 87%, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.
Target | Assay Type | IC₅₀ (Predicted) |
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COX-2 | Enzymatic | 0.8 μM |
JAK2 | Cell-based | 1.2 μM |
CYP3A4 | Metabolic | 15 μM |
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the C2 methyl group (δ 2.45 ppm), multiplet for the 3-fluorobenzyl protons (δ 7.25–7.45 ppm), and aromatic protons from the phenyl group (δ 7.50–7.70 ppm) .
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LC-MS: Molecular ion peak at m/z 351.4 (M+H⁺) with fragmentation patterns indicative of thiazole ring cleavage .
Future Directions and Challenges
Unresolved Questions
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Metabolic Fate: The impact of 3-fluorobenzyl on cytochrome P450 interactions remains unstudied.
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Crystal Structure: X-ray diffraction data is needed to confirm the proposed conformation and intermolecular interactions.
Synthesis Innovations
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Laser-Assisted Methods: Nd-YAG laser irradiation (λ = 355 nm) could accelerate cyclization steps, as demonstrated for related thiazolopyridazines.
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Enantioselective Routes: Chiral auxiliaries or asymmetric catalysis may enable access to optically active derivatives for target validation.
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